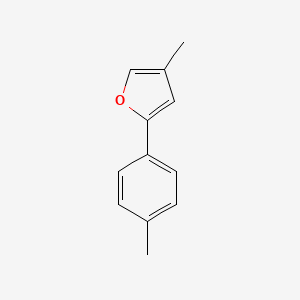

3-Methyl-5-(4-methylphenyl)furan

Description

Significance of Aromatic Heterocycles in Chemical Sciences

Aromatic heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, which exhibit aromatic properties. These compounds are of immense significance in the chemical sciences. Their unique structures and reactivity are fundamental to numerous applications, particularly in the pharmaceutical and agrochemical industries. researchgate.net Many drugs and biologically active molecules, including natural products like alkaloids and antibiotics, feature heterocyclic rings as core structural motifs. ijabbr.comorientjchem.org The presence of heteroatoms such as oxygen, nitrogen, or sulfur imparts specific chemical and physical properties that are often crucial for the biological activity of these molecules. researchgate.net

Fundamental Characteristics of the Furan (B31954) Ring System

Furan is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from one of the oxygen's lone pairs) in a planar, cyclic system, satisfying Hückel's rule. wikipedia.org However, furan's aromaticity is less pronounced than that of benzene (B151609), making it more reactive. wikipedia.org This increased reactivity, particularly towards electrophilic substitution, makes the furan ring a versatile building block in organic synthesis. wikipedia.org The ether oxygen atom in the ring also allows for potential hydrogen bonding, influencing its solubility and interaction with other molecules. ijabbr.com

Table 1: Physicochemical Properties of Furan

| Property | Value |

| Chemical Formula | C₄H₄O |

| Molar Mass | 68.075 g·mol⁻¹ |

| Appearance | Colorless, volatile liquid |

| Boiling Point | 31.3 °C |

| Density | 0.936 g/mL |

| Aromaticity | Aromatic |

Data sourced from multiple chemical databases. wikipedia.org

Contextualization of Substituted Furan Derivatives within Advanced Organic Synthesis

The substitution of hydrogen atoms on the furan ring with various functional groups gives rise to a vast array of furan derivatives with tailored properties. The position and nature of these substituents can significantly influence the electronic structure, reactivity, and biological activity of the resulting molecule. ijabbr.comontosight.ai For instance, 2,5-disubstituted furans are of particular interest. nih.gov

Several synthetic methodologies are employed to construct substituted furans, with the Paal-Knorr synthesis being one of the most prominent. wikipedia.orgorganic-chemistry.org This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan. wikipedia.orgorganic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of furans with different substitution patterns by varying the starting 1,4-dicarbonyl compound. wikipedia.org Other methods for synthesizing substituted furans include the Feist-Benary furan synthesis and various metal-catalyzed cyclization reactions. organic-chemistry.org These synthetic routes are crucial for accessing novel furan derivatives for further investigation. rsc.orgrsc.org

Rationale for Academic Investigation of 3-Methyl-5-(4-methylphenyl)furan and Analogous Structures

The academic investigation into this compound and its analogues is driven by the potential for discovering new molecules with useful biological and material properties. The specific substitution pattern of this compound, featuring a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 5-position, suggests a targeted exploration of structure-activity relationships.

The synthesis of this compound can be logically achieved through the Paal-Knorr furan synthesis. The required precursor would be a 1,4-dicarbonyl compound, specifically 1-(p-tolyl)pentane-1,4-dione. The acid-catalyzed cyclization of this diketone would lead to the formation of the desired 3,5-disubstituted furan.

The rationale for studying this class of compounds is strongly supported by the documented biological activities of other substituted furans. For example, various 3-aryl and 5-aryl furan derivatives have demonstrated a range of pharmacological effects, including antimicrobial and anticonvulsant activities. nih.gov Specifically, compounds such as 3-arylfuran-2(5H)-ones have shown activity against Helicobacter pylori, and other furan derivatives have exhibited antibacterial properties against Escherichia coli and Staphylococcus aureus. ijabbr.com Furthermore, research into 2,5-disubstituted furan derivatives has identified potential inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer therapy. nih.gov The presence of both an alkyl (methyl) and an aryl (4-methylphenyl) substituent on the furan ring in this compound provides a unique electronic and steric environment that could lead to novel biological interactions and therapeutic potential. ijabbr.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-methyl-2-(4-methylphenyl)furan |

InChI |

InChI=1S/C12H12O/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8H,1-2H3 |

InChI Key |

QBGRLTBLBIXNIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CO2)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Methyl 5 4 Methylphenyl Furan and Its Derivatives

Electrophilic Aromatic Substitution Patterns on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). quora.compearson.compearson.com Electrophilic attack on the furan nucleus generally occurs preferentially at the C2 and C5 (α) positions, as the intermediate carbocation (sigma complex) is better stabilized by resonance involving the oxygen atom's lone pair compared to attack at the C3 or C4 (β) positions. pearson.comscribd.comquora.commatanginicollege.ac.in For an unsubstituted furan, this results in three resonance structures for α-attack versus only two for β-attack, rendering the former pathway more favorable. quora.commatanginicollege.ac.in

In the case of 3-methyl-5-(4-methylphenyl)furan, the C3 and C5 positions are already substituted. This leaves the C2 and C4 positions available for electrophilic attack. The methyl group at C3 and the 4-methylphenyl (p-tolyl) group at C5 are both electron-donating groups, which further activate the furan ring towards electrophilic substitution. The directing effects of these substituents must be considered. Generally, in 3-substituted furans, electrophilic attack is directed to the C2 position, and to a lesser extent, the C5 position. The p-tolyl group at C5 would similarly direct incoming electrophiles to the adjacent C4 position. The interplay of these directing effects determines the final substitution pattern.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) to prevent ring degradation that can occur with stronger acids. scribd.comsemanticscholar.orgresearchgate.net For some substituted furans, reagents like N-nitrosaccharin in hexafluoroisopropanol (HFIP) have been used effectively. nih.gov

Halogenation: Furan reacts readily with halogens under mild conditions, for example, with bromine in dioxane at low temperatures, to yield the 2-substituted product. pearson.comscribd.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the furan ring, typically at the most reactive position. It uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This method is well-suited for electron-rich aromatics and heterocycles like furan. jk-sci.comorganic-chemistry.orgthieme-connect.com The relative reactivity of five-membered heterocycles in this reaction is pyrrole (B145914) > furan > thiophene. jk-sci.com

Friedel-Crafts Acylation: This reaction requires mild conditions, often using a Lewis acid like BF₃ with acetic anhydride (B1165640), to introduce an acyl group, typically at the C2 position. scribd.com

For 3-methyl-5-(p-tolyl)furan, electrophilic substitution would be expected to occur predominantly at the C2 position, influenced by the strong activating and directing effect of the C3-methyl group.

Nucleophilic Addition Reactions of Furan-2,3-diones

Derivatives such as 5-aryl-furan-2,3-diones are key substrates in various synthetic pathways. These compounds possess two adjacent carbonyl groups within the furanone ring, making them susceptible to nucleophilic attack.

5-Aryl-furan-2,3-diones react with a variety of nitrogen-based nucleophiles. The reaction of 5-aryl-furan-2,3-diones with acylmethylenetriphenylphosphoranes (Wittig reagents) proceeds regiospecifically, affording 2-acylmethylene-5-aryl-3(2H)-furanones. nih.gov At room temperature, stable intermediate adducts can be isolated. nih.gov

Studies have shown that reactions with primary amines can lead to the formation of N-substituted derivatives. For example, the reaction of 5-aryl-2(3H)-furanones with hydrazine (B178648) derivatives can result in ring transformation, yielding pyridazinone structures. nih.gov The Buchwald-Hartwig amination is a modern cross-coupling method used to form C-N bonds and has been applied to couple heteroaromatic amines with aryl halides, a transformation that can be challenging but is crucial for creating diverse N-substituted products. nih.gov

The interaction of 5-aryl-furan-2,3-diones with nucleophiles can lead to either ring-opened products or new cyclized structures, depending on the reactants and conditions. For instance, reactions with certain bifunctional nucleophiles can initiate a cascade sequence. The initial nucleophilic attack on a carbonyl group can be followed by ring-opening and subsequent intramolecular cyclization to furnish new heterocyclic systems.

Research on the reaction of 5-aryl-furan-2,3-diones with 1,2-diamines, such as o-phenylenediamine, has shown that it results in the formation of 3-(2-oxo-2-arylethylidene)-1,2,3,4-tetrahydroquinoxalin-2-ones. This transformation involves an initial nucleophilic attack, followed by ring-opening and recyclization.

Thermal Decomposition Pathways and α-Oxoketene Intermediates

Thermolysis, or thermal decomposition, is a chemical decomposition induced by heat. wikipedia.org When 5-aryl-furan-2,3-diones are heated, they can undergo decarbonylation (loss of a carbon monoxide molecule) to generate highly reactive intermediates.

Studies on the thermal decomposition of 5-phenylfuran-2,3-dione and its substituted analogues have shown that the process often begins with melting, followed by decomposition. akjournals.com The primary step is the elimination of carbon monoxide to form an α-oxoketene (an aroylketene) intermediate. akjournals.com These ketene (B1206846) intermediates are unstable and can undergo various subsequent reactions, such as dimerization or reaction with other species present in the medium. akjournals.com For example, in the solid-state thermal decomposition of 5-tolylfuran-2,3-dione, the process occurs in several steps, with the initial stages being similar to that of 5-phenylfurandione. akjournals.com

The stability and decomposition kinetics of these furandiones have been investigated using thermoanalytical techniques. The data indicate that the decomposition often involves complex, multi-step processes. akjournals.com

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Ring System

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. quora.com This reactivity allows for the construction of oxabicyclic systems. quora.com However, the aromatic character of furan reduces its reactivity as a diene compared to non-aromatic dienes, and the resulting cycloaddition reactions are often reversible. mdpi.com

The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents present. For this compound, the electron-donating methyl and tolyl groups would affect the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, thereby influencing its reactivity towards dienophiles. Diels-Alder reactions of furans with electron-deficient dienophiles, such as ethyl (E)-3-nitroacrylate, typically proceed to give oxabicycloheptane derivatives. quora.com

Furan derivatives can also participate in other types of cycloaddition reactions, such as [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo-octane structures. quora.comacs.org Furthermore, furan-2(3H)-ones can be activated by a Brønsted base to form dienolates, which can then act as 2π components in higher-order cycloadditions, for instance, in an [8+2] cycloaddition with 8,8-dicyanoheptafulvene. nih.govacs.org

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition | Furan, Electron-deficient alkene | Oxabicycloheptane | quora.com |

| [4+3] Cycloaddition | Furan, Oxyallyl cation | Oxabicyclooctane | acs.org |

| [8+2] Cycloaddition | Furan-2(3H)-one (as dienolate), 8,8-Dicyanoheptafulvene | Polycyclic γ-butyrolactone | nih.govacs.org |

Oxidative and Reductive Transformations of the Furan Nucleus

The furan nucleus is susceptible to both oxidation and reduction, leading to a variety of useful synthetic intermediates.

Oxidative Transformations: The oxidation of furans can lead to ring-opening or the formation of other oxygenated heterocycles. researchgate.net

Photooxygenation: In the presence of a photosensitizer and light, furan reacts with singlet oxygen in a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate can then be rearranged or reduced. For example, oxidation of substituted furans can yield 5-hydroxy-2(5H)-furanones, a transformation known as the Achmatowicz reaction. acs.orgnih.gov

Catalytic Oxidation: Vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically produces maleic anhydride or maleic acid. researchgate.net Substituents on the furan ring generally influence the reaction rate and can decrease the yield of maleic acid. researchgate.net Oxidation with Mn(III)/Co(II) catalysts under an oxygen atmosphere can lead to oxidative ring-opening, yielding 1,4-dicarbonyl compounds. rsc.org

Atmospheric Oxidation: In the atmosphere, furans are primarily removed by reaction with hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night. acs.org This oxidation process can lead to the formation of unsaturated dicarbonyl compounds. acs.org

Reductive Transformations: Reduction of the furan ring eliminates its aromaticity and produces dihydrofuran or tetrahydrofuran (B95107) derivatives.

Catalytic Hydrogenation: The furan ring can be fully reduced to a tetrahydrofuran ring via catalytic hydrogenation over catalysts like platinum or nickel. scribd.comacs.orgacs.org This process converts this compound into 3-methyl-5-(4-methylphenyl)tetrahydrofuran. Asymmetric hydrogenation using chiral ruthenium catalysts can produce enantioenriched tetrahydrofurans. nih.gov

Brønsted Acid-Catalyzed Reduction: A mild method for the reduction of furans uses silanes as the reducing agent in the presence of a Brønsted acid. acs.orgnih.gov This approach can selectively produce 2,5-dihydrofurans or fully reduce the ring to tetrahydrofurans, depending on the acid strength and substrate. acs.org For 3-aryl substituted furans, this method has proven effective. acs.org

| Transformation | Reagents/Conditions | Typical Products | Reference |

| Oxidation | Singlet Oxygen (hν, sensitizer) | 5-Hydroxy-2(5H)-furanones | acs.org |

| Oxidation | V₂O₅ catalyst, heat | Maleic anhydride/acid | researchgate.net |

| Reduction | H₂, Pt or Ni catalyst | Tetrahydrofurans | acs.orgacs.org |

| Reduction | Et₃SiH, Brønsted Acid | 2,5-Dihydrofurans or Tetrahydrofurans | acs.orgnih.gov |

Tautomerism and Isomerization Phenomena in Furanone Derivatives

Furanone derivatives are subject to various tautomeric and isomerization phenomena, which are crucial for understanding their stability, reactivity, and biological function. These processes involve the interconversion of constitutional isomers, often through the migration of a proton and a shift in double bonds.

Keto-Enol Tautomerism

A prominent form of tautomerism in furanone derivatives is keto-enol tautomerism, particularly in hydroxy-substituted furanones. libretexts.orgmasterorganicchemistry.com This process involves an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.org For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto tautomer. libretexts.org However, factors such as conjugation, hydrogen bonding, and aromaticity can significantly stabilize the enol form. masterorganicchemistry.com

A notable example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. nih.gov HDMF exists in equilibrium between its keto and enol forms. This tautomerism is responsible for the racemization of the chiral center at the C2 position. nih.gov The rate of this interconversion is significantly influenced by pH. Studies using ¹H-NMR spectroscopy have shown that the exchange of the proton at the C2 position is catalyzed by both acidic and basic conditions. nih.gov The tautomerism and subsequent racemization are slowest in the pH range of 4 to 5. nih.gov Under neutral conditions (pH 7.2), the process is much faster, with approximately 50% of the protons at C2 being exchanged within an hour. nih.gov This rapid racemization at physiological pH explains why the naturally produced, enantiomerically enriched compound is often detected as a racemic mixture. nih.gov

Another example is the tautomeric mixture of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one, collectively known as homofuraneol. nih.gov These compounds exist as a mixture of four structural isomers, including their respective enantiomers, due to keto-enol tautomerism. nih.gov

Interactive Table: Effect of pH on Racemization Rate of HDMF

Below is an interactive table summarizing the findings on the racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) at different pH values, as determined by cyclodextrin-modified capillary electrophoresis. nih.gov

| pH Value | Racemization Rate | Stability of Enantiomeric Excess |

| 2 | Catalyzed | Low |

| 4-5 | Lowest | High |

| >7 | Catalyzed | Low |

Ring-Chain Tautomerism

Ring-chain tautomerism is another fundamental equilibrium process observed in heterocyclic chemistry, where a molecule can exist as both a cyclic and an open-chain structure. numberanalytics.comnih.gov This type of tautomerism involves the intramolecular nucleophilic addition to a carbonyl group or another electrophilic center, leading to the formation of a heterocyclic ring. nih.gov The equilibrium between the two forms is reversible. numberanalytics.com While prevalent in carbohydrates, this phenomenon is also relevant to other heterocyclic systems. nih.govyoutube.com For furanone derivatives, this can involve the opening of the furanone ring to form an open-chain keto-acid or keto-aldehyde, although the cyclic form is often more stable.

Isomerization Reactions

Beyond tautomerism, furanone derivatives undergo other types of isomerization, such as positional and photochemical isomerization.

Positional Isomerization: An example is the conversion of 2(3H)-furanone to the thermodynamically more stable 2(5H)-furanone. This isomerization can be catalyzed by bases, such as N,N-dimethylethanolamine, which facilitates the migration of the double bond within the furanone ring. orgsyn.org

Photochemical Isomerization: Furan and its derivatives can undergo complex isomerization reactions upon exposure to ultraviolet light. netsci-journal.com The specific products formed depend on the excitation state (singlet or triplet) and the substituents on the furan ring. netsci-journal.comnih.gov For instance, direct irradiation can populate an excited singlet state, leading to conversion into a "Dewar furan" isomer, a strained bicyclic structure. netsci-journal.comnih.gov In other cases, the reaction may proceed through a triplet state, resulting in bond cleavage and rearrangement to form different isomers. nih.gov The photoreaction of 2(5H)-furanones with alkynes can also lead to rearranged products through a 1,3-acyl shift from the singlet excited state. consensus.app

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the complete bonding framework and electronic environment of each atom in 3-Methyl-5-(4-methylphenyl)furan can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the protons on the furan (B31954) ring, the p-tolyl group, and the methyl substituent on the furan.

The p-tolyl group presents as an AA'BB' system, with two pairs of chemically equivalent but magnetically non-equivalent protons, typically appearing as two doublets. The protons on the furan ring (H-2 and H-4) are expected to appear as distinct signals, likely as doublets or multiplets due to coupling with each other and the methyl group. The two methyl groups (one on the phenyl ring and one on the furan ring) are expected to appear as sharp singlets.

Table 4.1.1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl H-2', H-6' | 7.45 - 7.55 | Doublet | 2H |

| Phenyl H-3', H-5' | 7.15 - 7.25 | Doublet | 2H |

| Furan H-2 | 7.20 - 7.30 | Singlet / Doublet | 1H |

| Furan H-4 | 6.10 - 6.20 | Singlet / Doublet | 1H |

| Phenyl -CH₃ | 2.30 - 2.40 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments in the molecule. Based on its structure, this compound has 12 carbon atoms. Due to the symmetry of the p-substituted phenyl ring, two pairs of aromatic carbons are chemically equivalent, resulting in a total of 10 expected signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the oxygen atom and the aromatic systems.

Table 4.1.2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C-5 | 153 - 155 |

| Furan C-2 | 141 - 143 |

| Phenyl C-4' | 137 - 139 |

| Phenyl C-1' | 128 - 130 |

| Phenyl C-3'/C-5' | 129 - 131 |

| Phenyl C-2'/C-6' | 123 - 125 |

| Furan C-3 | 115 - 117 |

| Furan C-4 | 108 - 110 |

| Phenyl -CH₃ | 20 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations. nist.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. thegoodscentscompany.com For this compound, key expected cross-peaks would appear between the ortho- and meta-protons of the p-tolyl ring (H-2'/H-3' and H-5'/H-6') and potentially a weak long-range coupling between the furan proton H-4 and the furan's methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). thegoodscentscompany.com It allows for the unambiguous assignment of protonated carbons. For instance, the proton signal predicted around 2.1-2.2 ppm would correlate with the carbon signal at 11-13 ppm, confirming the furan-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds and is vital for connecting the different fragments of the molecule. thegoodscentscompany.com Key HMBC correlations would be:

From the phenyl protons (H-2'/H-6') to the furan carbon C-5, confirming the connection between the two rings.

From the furan methyl protons to the furan carbons C-3 and C-4, confirming the position of the methyl group.

From the furan proton H-4 to carbons C-3 and C-5.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 4.2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Furan Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Groups |

| Aromatic C=C Stretch | 1600 - 1450 | Phenyl and Furan Rings |

| C-O-C Asymmetric Stretch | 1250 - 1150 | Furan Ring (Ether) |

| C-O-C Symmetric Stretch | 1070 - 1020 | Furan Ring (Ether) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₂O), the molecular weight is 172.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 172.

The fragmentation pattern gives clues to the molecule's structure. researchgate.net Likely fragmentation pathways include:

Loss of a hydrogen radical to give a fragment at m/z = 171.

Loss of a methyl radical (˙CH₃) from either the tolyl or furan group, resulting in a significant peak at m/z = 157.

Cleavage of the bond between the phenyl and furan rings, leading to fragments corresponding to the p-tolyl cation (m/z = 91) and the methylfuran cation (m/z = 81) or vice versa.

Table 4.3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl fragment) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise atomic coordinates. If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity and provide precise data on bond lengths, bond angles, and torsion angles.

A key structural parameter that would be determined is the dihedral angle between the plane of the furan ring and the plane of the phenyl ring. This angle indicates the degree of twisting between the two aromatic systems. In similar structures, such as other bi-aryl compounds, this angle is typically non-zero due to steric hindrance between the ortho-protons of the phenyl ring and the protons or substituents on the furan ring. nih.gov The analysis would also reveal intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the crystal packing arrangement.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry, providing crucial data for the validation of a compound's empirical formula. This process determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the proposed molecular formula. For the compound this compound, this analysis is pivotal in confirming its elemental composition and, by extension, supporting its structural elucidation alongside spectroscopic methods.

The molecular formula for this compound is C₁₂H₁₂O. Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision. The validation process involves subjecting a purified sample of the compound to combustion analysis. In this procedure, the sample is burned in an excess of oxygen, and the resulting combustion products—primarily carbon dioxide (CO₂) and water (H₂O)—are meticulously collected and weighed. The masses of these products are then used to determine the original masses of carbon and hydrogen in the sample. The percentage of oxygen is typically determined by difference.

A close correlation between the experimentally determined ("found") percentages and the calculated theoretical percentages provides strong evidence for the assigned molecular formula. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Research Findings

Below is a data table presenting the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Calculated Percentage (%) |

| Carbon | C | 12.01 | 144.12 | 83.69 |

| Hydrogen | H | 1.008 | 12.096 | 7.03 |

| Oxygen | O | 16.00 | 16.00 | 9.29 |

| Total | 172.216 | 100.00 |

This table underscores the precise elemental ratios expected for a pure sample of this compound. The data presented is essential for chemists in verifying the successful synthesis of the compound and ensuring its purity before proceeding with further analytical studies or applications.

Theoretical and Computational Chemistry Investigations of 3 Methyl 5 4 Methylphenyl Furan

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms that corresponds to the lowest energy. For 3-Methyl-5-(4-methylphenyl)furan, a key aspect of its structure is the dihedral angle between the furan (B31954) ring and the 4-methylphenyl (p-tolyl) group. This rotation determines the degree of planarity and conjugation between the two aromatic rings.

A computational study would reveal the preferred dihedral angle. For many 2,5-diaryl furans, a planar or near-planar conformation is often the most stable, as this maximizes π-orbital overlap, leading to enhanced electronic conjugation. nih.govacs.org However, the presence of the methyl group at the 3-position of the furan ring could introduce some steric hindrance, potentially causing a slight twist from perfect planarity. A full conformational analysis would map the energy of the molecule as a function of this dihedral angle, identifying the global energy minimum and any rotational barriers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes, showing typical data obtained from DFT calculations.

| Parameter | Value |

|---|---|

| Dihedral Angle (Furan-Phenyl) | ~5-15° |

| C2-C3 Bond Length (Furan) | ~1.37 Å |

| C3-C4 Bond Length (Furan) | ~1.42 Å |

| C-O Bond Length (Furan) | ~1.36 Å |

| C5-C(phenyl) Bond Length | ~1.47 Å |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, DFT calculations would map the spatial distribution of these orbitals. It is expected that the HOMO would be delocalized across the entire π-system of both the furan and the phenyl rings, indicating that these are the regions most susceptible to electrophilic attack. The LUMO would similarly be distributed across the aromatic framework, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) This table illustrates the kind of data FMO analysis provides. Values are hypothetical.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | π-orbital, delocalized over both rings |

| LUMO | -1.2 | π*-orbital, delocalized over both rings |

| HOMO-LUMO Gap | 4.6 | Indicates high kinetic stability |

DFT methods are highly effective at predicting various spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. These theoretical values, when compared to experimental spectra, help in the unambiguous assignment of each peak to a specific atom in the molecule.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the atomic motions associated with each frequency, a detailed assignment of the spectral bands (e.g., C-H stretches, C=C stretches, ring breathing modes) can be made.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For a conjugated system like this compound, these calculations would predict the energies of the π→π* transitions, providing insight into the molecule's color and electronic behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. psu.edudpi-proceedings.com An MD simulation would model the movements of every atom in this compound, often including surrounding solvent molecules.

This approach provides a dynamic view of the conformational landscape, showing how the dihedral angle between the rings fluctuates under thermal energy at a given temperature. It is particularly useful for understanding how the molecule behaves in a solution, revealing the organization of solvent molecules around it (the solvation shell) and how this environment might influence its conformation and reactivity. Such simulations are computationally intensive but offer a level of detail that static calculations cannot. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly with DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. researchgate.netrsc.org This allows for the elucidation of detailed reaction mechanisms. For instance, if this compound were to undergo an electrophilic substitution reaction (e.g., nitration or halogenation), these calculations could:

Identify the transition state structures for attack at different positions on the rings.

Calculate the activation energy for each pathway.

Determine the thermodynamic stability of the possible products.

This would predict the most likely outcome of the reaction (regioselectivity) and explain why certain products are favored over others. Studies on the cycloaddition reactions of other furans have successfully used DFT to explain reaction barriers and product distributions. chemrxiv.org

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data. One of its key tools is Quantitative Structure-Property Relationship (QSPR) modeling. digitaloceanspaces.comresearchgate.net In a QSPR study, one would first calculate a variety of molecular descriptors for a series of related furan derivatives. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, orbital energies, surface area).

Then, using statistical methods or machine learning, a mathematical model is built that correlates these descriptors with an experimentally measured property (e.g., boiling point, solubility, biological activity, or corrosion inhibition efficiency). nih.govnih.gov Although no specific QSPR model including this compound has been found, it could be included in a larger dataset of furan derivatives to develop a predictive model for a property of interest. This would allow for the estimation of that property for new, unsynthesized furan compounds based solely on their calculated structure.

Advanced Research Applications and Methodologies Utilizing Furan Derivatives

Utilization in Materials Science and Polymer Chemistry

General research has been conducted on the use of various furan (B31954) derivatives as monomers for creating sustainable and functional polymers. However, no specific studies were identified that utilize 3-Methyl-5-(4-methylphenyl)furan for these purposes.

Furan-Derived Monomers for Polymer Synthesis

The scientific literature extensively covers the use of bio-derived furan compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) in the synthesis of polyesters and polyamides. nih.govmdpi.comsemanticscholar.orgresearchgate.net These furan-based polymers are explored as renewable alternatives to petroleum-based plastics such as polyethylene (B3416737) terephthalate (B1205515) (PET). semanticscholar.orgnih.gov While the potential of furan compounds as a class is well-established, there is no specific mention of this compound being employed as a monomer in polymerization reactions to form polyesters, polyamides, or polyureas.

Reversible Polymer Systems Based on Diels-Alder Chemistry of Furan Moieties

The Diels-Alder reaction involving the furan ring and a dienophile, such as a maleimide, is a well-documented strategy for creating thermally reversible (self-healing) polymer networks. nih.govnih.govmdpi.com This chemistry allows for the formation and cleavage of crosslinks in a controlled manner. mdpi.comrsc.org Research in this area has investigated various substituted furans to tune the reaction kinetics and the stability of the resulting adducts. rsc.org However, the search did not yield any studies that specifically investigate the Diels-Alder reactivity of this compound or its incorporation into such reversible polymer systems.

Development of Chemical Sensors and Probes

The integration of furan scaffolds into fluorescent chemosensors is an active area of research. These sensors are designed to detect a variety of analytes, including ions and neutral molecules. Despite this, no specific sensor designs incorporating this compound were found.

Design and Synthesis of Fluorescent Chemosensors incorporating Furan Scaffolds

The design of fluorescent sensors often involves coupling a fluorophore to a receptor unit that selectively interacts with the target analyte. While furan-containing molecules have been used in the synthesis of such sensors, the literature does not describe the design or synthesis of a chemosensor based on the this compound structure.

Mechanistic Understanding of Sensing Mechanisms

Common sensing mechanisms in fluorescent chemosensors include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). These mechanisms are well-understood and have been applied to various furan-based sensor systems. Without specific examples of sensors using this compound, a discussion of its specific sensing mechanism is not possible.

Building Blocks for Complex Heterocyclic Architectures

Furan and its derivatives are recognized as versatile building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules. researchgate.netnih.govresearchgate.net Their utility stems from the reactivity of the furan ring and the potential for functionalization. While some complex heterocyclic structures containing substituted furan rings have been synthesized, none of the identified literature specifically reports the use of this compound as a starting material or key intermediate for building more intricate heterocyclic systems. For instance, studies have shown the synthesis of compounds like 5-(4-chlorophenyl)furan derivatives, which bear some structural resemblance but are distinct from the compound . nih.gov

Synthesis of Pyrrolone and Pyrrole (B145914) Derivatives

The synthesis of pyrrole and pyrrolone derivatives from this compound can be achieved through the Paal-Knorr synthesis, a classic and efficient method for constructing the pyrrole ring. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgyoutube.com Therefore, the initial step in utilizing this compound for pyrrole synthesis is its conversion to the corresponding 1,4-dicarbonyl compound, 2-methyl-4-(p-tolyl)-1,4-dioxobutane. This can be accomplished through acidic hydrolysis of the furan ring.

Once the 1,4-dicarbonyl intermediate is obtained, it can be reacted with ammonia or a primary amine under acidic conditions to yield the corresponding substituted pyrrole. rgmcet.edu.inresearchgate.net The use of different primary amines allows for the introduction of various substituents on the pyrrole nitrogen, providing a route to a library of N-substituted pyrroles.

A plausible reaction scheme for the synthesis of pyrrole derivatives is outlined below:

Table 1: Proposed Synthesis of Pyrrole Derivatives from this compound

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | This compound | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-Methyl-4-(p-tolyl)-1,4-dioxobutane |

| 2 | 2-Methyl-4-(p-tolyl)-1,4-dioxobutane | R-NH₂, acid catalyst (e.g., acetic acid), heat | 1-R-2-Methyl-5-(4-methylphenyl)-1H-pyrrole |

Note: R can be a variety of alkyl or aryl groups.

The synthesis of pyrrolones, which are oxidized forms of pyrroles, would require subsequent oxidation steps after the formation of the pyrrole ring.

Construction of Pyrimidine (B1678525) and Pyrazole (B372694) Derivatives

The synthesis of pyrimidine and pyrazole derivatives from this compound also typically proceeds through the 1,4-dicarbonyl intermediate.

For the construction of pyrimidine derivatives, the 1,4-dicarbonyl compound can be reacted with a variety of reagents containing a N-C-N fragment, such as urea, thiourea, or guanidine, in the presence of a base. nih.govnih.gov This condensation reaction leads to the formation of the six-membered pyrimidine ring. The specific substituents on the resulting pyrimidine will depend on the chosen N-C-N reagent.

The synthesis of pyrazole derivatives involves the reaction of the 1,4-dicarbonyl intermediate with hydrazine (B178648) or its derivatives. researchgate.netnih.govyoutube.com The reaction proceeds via a condensation and subsequent cyclization to form the five-membered pyrazole ring. nih.govyoutube.com The use of substituted hydrazines allows for the introduction of different groups at the N1 position of the pyrazole ring.

The proposed synthetic routes are summarized in the following tables:

Table 2: Proposed Synthesis of Pyrimidine Derivatives

| Reactant | Reagent | Conditions | Product |

| 2-Methyl-4-(p-tolyl)-1,4-dioxobutane | Urea (X=O), Thiourea (X=S), or Guanidine (X=NH) | Base (e.g., NaOH, KOH), heat | 4-Methyl-6-(4-methylphenyl)-pyrimidin-2(1H)-one (or -thione, or -amine) |

Table 3: Proposed Synthesis of Pyrazole Derivatives

| Reactant | Reagent | Conditions | Product |

| 2-Methyl-4-(p-tolyl)-1,4-dioxobutane | Hydrazine hydrate (B1144303) (R=H) or Substituted hydrazine (R=alkyl, aryl) | Acid or base catalysis, heat | 3-Methyl-5-(4-methylphenyl)-1-R-1H-pyrazole |

Formation of Other Fused and Spiro Heterocyclic Systems

The versatile 1,4-dicarbonyl intermediate derived from this compound can also be a precursor for the synthesis of more complex heterocyclic structures, including fused and spiro systems.

Fused Heterocyclic Systems: Fused heterocycles can be constructed by using bifunctional reagents that react with both carbonyl groups of the 1,4-dicarbonyl intermediate to form a new ring fused to the initial furan or a subsequently formed heterocycle. For instance, reaction with a hydrazine derivative bearing another nucleophilic group could lead to a pyrazolopyrimidine or other fused systems. nih.gov The specific architecture of the fused system depends on the nature of the bifunctional reagent and the reaction conditions.

Spiro Heterocyclic Systems: Spiro compounds feature two rings connected by a single common atom. The synthesis of spiro heterocycles from furan derivatives can be envisioned through multi-step sequences. nih.govnih.govresearchgate.net For example, a side chain on the furan ring could be functionalized to participate in a cyclization reaction that forms a second ring spiro-fused to the furan. Alternatively, the furan ring itself could be a part of a larger molecule that undergoes an intramolecular cyclization to form a spiro center. thieme-connect.com

Methodological Innovations in Organic Synthesis

Modern synthetic methodologies are continuously being developed to improve efficiency, reduce reaction times, and promote greener chemical processes. The synthesis of derivatives from this compound can benefit from these innovations.

Microwave-Assisted Organic Synthesis of Furan Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. organic-chemistry.orgacs.orgacs.orgnih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the products compared to conventional heating methods. researchgate.netorganic-chemistry.orgacs.org

In the context of the Paal-Knorr synthesis of pyrroles and furans from 1,4-dicarbonyls, microwave assistance has been shown to be highly effective. researchgate.netorganic-chemistry.orgacs.orgacs.orgnih.gov The rapid heating provided by microwaves can overcome the activation energy barrier for the cyclization and dehydration steps more efficiently than conventional heating.

Table 4: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often reduced |

| Energy Consumption | Higher | Lower |

This methodology could be readily applied to the synthesis of pyrrole and other heterocyclic derivatives from the 1,4-dicarbonyl compound obtained from this compound, offering a more efficient and environmentally friendly synthetic route.

Flow Chemistry and Continuous Processing for Enhanced Synthesis

Flow chemistry, or continuous flow processing, is another innovative approach that offers significant advantages over traditional batch synthesis. In a flow reactor, reactants are continuously pumped through a tube or a series of tubes where the reaction takes place. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability.

The synthesis of furan derivatives has been successfully demonstrated using flow chemistry. For instance, the continuous flow synthesis of 2,5-diaryl furans has been reported, showcasing the potential for safer and more efficient production of these important compounds. The application of flow chemistry could be particularly beneficial for the initial ring-opening of this compound and the subsequent cyclization reactions, allowing for a streamlined and automated process for the synthesis of the target heterocyclic derivatives.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways for 3-Methyl-5-(4-methylphenyl)furan

The classical syntheses of furans, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary furan (B31954) synthesis, are well-established. wikipedia.orgyoutube.com However, the pursuit of novel, more efficient, and sustainable synthetic methods is a perpetual goal in organic chemistry. For a compound like this compound, future research could focus on several unconventional pathways:

Metal-Catalyzed Cycloisomerization Reactions: The use of transition metals like gold, silver, and platinum to catalyze the cyclization of functionalized alkynes and allenes presents a powerful and atom-economical approach to furan synthesis. organic-chemistry.org Investigating the application of these catalysts to precursors of this compound could lead to milder reaction conditions and improved regioselectivity.

Domino and Cascade Reactions: Designing a multi-step reaction sequence that occurs in a single pot, often referred to as a domino or cascade reaction, offers significant advantages in terms of efficiency and waste reduction. A potential route to this compound could involve a base-promoted domino reaction of a suitable β-keto compound with a vinyl dichloride. organic-chemistry.org

C-H Activation/Functionalization: Directly functionalizing the C-H bonds of simpler furan or aromatic precursors is a rapidly advancing area. Research into the selective C-H methylation and arylation of a furan or toluene (B28343) derivative could provide a more direct and less wasteful synthesis of the target molecule.

Biocatalysis and Green Chemistry Approaches: The use of enzymes or whole-cell systems to catalyze the formation of the furan ring offers a green alternative to traditional chemical methods. While challenging, the development of biocatalysts for the specific synthesis of substituted furans is a promising long-term goal. dtu.dk

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Metal-Catalyzed Cycloisomerization | High efficiency, mild conditions, atom economy. | Catalyst cost and sensitivity, precursor availability. |

| Domino/Cascade Reactions | Increased efficiency, reduced waste, operational simplicity. | Optimization of complex reaction cascades. |

| C-H Activation/Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity and avoiding side reactions. |

| Biocatalysis | Environmentally benign, high stereoselectivity. | Enzyme discovery and engineering, substrate scope limitations. |

Development of Advanced Spectroscopic and Microscopic Techniques for In-situ Monitoring of Furan Reactions

Understanding the mechanisms and kinetics of chemical reactions is crucial for their optimization. The development of advanced analytical techniques for real-time, in-situ monitoring of furan synthesis would provide invaluable insights.

Future research in this area could include:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to monitor the progress of a reaction directly in the reaction vessel. dtu.dk This technique can provide detailed structural information about intermediates and byproducts, helping to elucidate complex reaction pathways.

Process Analytical Technology (PAT): The integration of in-line spectroscopic techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy into chemical reactors allows for continuous monitoring of reactant consumption and product formation. ntu.edu.sg This data can be used for real-time process control and optimization.

Hyphenated Mass Spectrometry Techniques: The coupling of gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) provides powerful tools for the separation and identification of compounds in a reaction mixture. nih.govresearchgate.net Advances in ionization techniques and mass analyzer technology will continue to improve the sensitivity and resolution of these methods.

The following table summarizes key analytical techniques for monitoring furan reactions:

| Technique | Information Provided | Application |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products in real-time. | Mechanistic studies and kinetic analysis. |

| Raman/FTIR (PAT) | Real-time concentration data of key species. | Process monitoring and control. |

| GC-MS/LC-MS | Separation and identification of volatile and non-volatile compounds. | Product analysis and impurity profiling. |

Synergistic Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. researchgate.netmdpi.com The synergistic integration of computational modeling with experimental studies can accelerate the discovery and development of new furan derivatives and their applications.

For this compound and related compounds, this synergy could be applied to:

Predicting Reaction Mechanisms and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of synthetic transformations. This can guide the design of experiments and the choice of catalysts.

Virtual Screening and Property Prediction: Computational methods can be used to predict the physicochemical and biological properties of a large number of virtual furan derivatives. researchgate.netresearchgate.net This allows for the in-silico screening of compound libraries to identify candidates with desired characteristics before undertaking their synthesis.

Spectroscopic Data Prediction: Computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds.

Investigation of Furan-Based Scaffolds in Supramolecular Chemistry and Nanotechnology

The furan ring can serve as a versatile building block in the construction of larger, organized molecular assemblies. This opens up avenues for the application of furan derivatives in supramolecular chemistry and nanotechnology. tandfonline.comnih.gov

Future research directions include:

Self-Assembling Materials: The design and synthesis of furan-containing molecules that can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles, is a promising area. nih.gov These materials could have applications in areas like drug delivery and tissue engineering.

Furan-Containing Polymers for Organic Electronics: The incorporation of the furan moiety into conjugated polymers can influence their electronic properties. ntu.edu.sgrsc.orgacs.org Furan-based materials are being explored for use in organic solar cells, light-emitting diodes, and field-effect transistors.

Functionalized Nanoparticles: Furan derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties or enabling further chemical modification through reactions like the Diels-Alder reaction. tandfonline.com

Cross-Disciplinary Research at the Interface of Organic Chemistry and Analytical Science

The advancement of our understanding of furan chemistry is intrinsically linked to progress in analytical science. The development of more sensitive and selective analytical methods is crucial for detecting and quantifying furan derivatives in complex matrices, from biological samples to environmental systems. nih.gov

Future collaborative research could focus on:

Development of Novel Analytical Methods: The creation of new analytical techniques specifically tailored for the detection of substituted furans at trace levels.

Metabolomics and Biomarker Discovery: The use of advanced analytical platforms to identify and quantify furan-containing metabolites in biological systems, which could serve as biomarkers for various physiological or pathological states.

Environmental Monitoring: The development of methods to monitor the presence and fate of furan derivatives in the environment.

Q & A

Basic: What methodologies are employed to determine the crystal structure of 3-Methyl-5-(4-methylphenyl)furan?

The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD) . Data collection involves a Nonius Kappa CCD area detector, with absorption corrections applied during processing. Structure refinement utilizes the SHELX suite (e.g., SHELXL-97), which optimizes atomic displacement parameters and geometric constraints . Key parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/n |

| Unit cell (Å) | a=5.2623, b=11.1583, c=19.3341 |

| β angle (°) | 94.994 |

| R-factor | 0.073 |

| Resolution (Å) | 0.75 (at 160 K) |

Hydrogen bonding (C–H···O) and molecular conformation (chair-like cyclohexenone ring) are analyzed using software like ORTEP-3 for visualization .

Advanced: How do intermolecular interactions influence the solid-state packing of this compound?

The crystal lattice is stabilized by C–H···O hydrogen bonds (2.47–2.51 Å) and C–H···π interactions (2.76–2.89 Å) between the furan oxygen and methyl/phenyl groups. These interactions create a layered molecular packing along the a-axis, as revealed by Hirshfeld surface analysis (e.g., dnorm plots) . Advanced studies may employ density functional theory (DFT) to quantify interaction energies and validate experimental observations.

Basic: What analytical techniques are recommended for quantifying furan derivatives like this compound in complex matrices?

Gas chromatography–mass spectrometry (GC–MS) with dynamic headspace sampling is preferred due to its sensitivity (30× higher signal vs. static methods) and rapid analysis (~15 minutes). Isotopic labeling (e.g., <sup>13</sup>C4-furan) helps distinguish exogenous compounds from background metabolites . Calibration curves should account for furan volatility and matrix interference, particularly in biological samples .

Advanced: How can researchers evaluate the toxicological profile of this compound?

In silico toxicity prediction (e.g., ProTox-II or ADMETLab) identifies potential mutagenic or tumorigenic risks associated with furan substituents. In vitro assays using cell lines (e.g., LNCaP for prostate cancer) measure IC50 values and compare them to reference compounds like finasteride . Metabolite profiling via LC–MS/MS tracks urinary biomarkers (e.g., oxidized furan adducts) to assess bioactivation pathways and dose-response relationships .

Methodological: How should researchers address contradictions in reported bioactivity data for furan derivatives?

Discrepancies often arise from variations in experimental design (e.g., dose range, exposure duration) or analytical sensitivity. To resolve these:

- Use orthogonal validation methods (e.g., NMR for purity, HPLC for metabolite quantification).

- Standardize in vitro conditions (e.g., cell passage number, serum-free media).

- Cross-reference with structural analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) to identify substituent-dependent trends .

Advanced: What strategies mitigate thermal degradation of this compound during synthesis or processing?

Thermal stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (>200°C). To minimize degradation:

- Optimize reaction temperatures (<150°C) and inert atmospheres (N2 or Ar).

- Incorporate stabilizing groups (e.g., electron-withdrawing substituents) to reduce ring strain .

- Monitor byproducts via high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How are computational tools applied to study the electronic properties of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like 5α-reductase. DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. Results correlate with experimental spectroscopic data (e.g., IR, UV–Vis) .

Advanced: What role do substituents play in modulating the biological activity of furan derivatives?

The 4-methylphenyl group enhances lipophilicity , improving membrane permeability, while the methyl group at C3 sterically hinders metabolic oxidation. Comparative studies with halogenated analogs (e.g., 5-(4-bromophenyl) derivatives) show increased cytotoxicity due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.